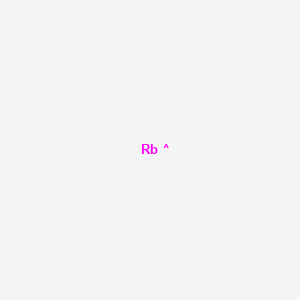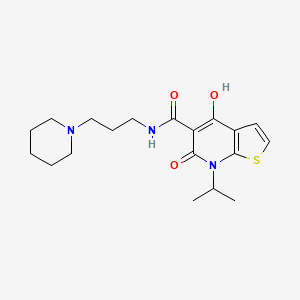
Alcloxa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Alcloxa is synthesized through a complex chemical process. The preparation involves the reaction of Allantoin with Aluminum Hydroxychloride under controlled conditions. The exact reaction conditions, such as temperature and pH, are optimized to ensure the formation of the desired compound .
Industrial Production Methods: In industrial settings, this compound is produced by combining Allantoin and Aluminum Hydroxychloride in large-scale reactors. The reaction mixture is then purified to remove any impurities, resulting in a high-purity product suitable for use in cosmetic formulations .
Chemical Reactions Analysis
Types of Reactions: Alcloxa undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: this compound can participate in substitution reactions, where one of its components is replaced by another chemical group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used as oxidizing agents.
Reducing Agents: Sodium borohydride and other reducing agents can be used for reduction reactions.
Substitution Reagents: Various halogenating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different aluminum oxides, while substitution reactions may result in the formation of halogenated derivatives .
Scientific Research Applications
Alcloxa has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: In biological research, this compound is used to study its antimicrobial properties and its effects on different microorganisms.
Medicine: this compound is used in dermatological treatments for its soothing and healing properties.
Mechanism of Action
The mechanism of action of Alcloxa primarily revolves around its dual components: Allantoin and Aluminum Hydroxychloride. Allantoin promotes the proliferation of epithelial cells, accelerating the healing process of the skin. Aluminum Hydroxychloride provides astringent properties, which help to tighten the skin and reduce oiliness . Together, these components create an environment that is not conducive for bacteria to thrive, thereby exerting antimicrobial effects .
Comparison with Similar Compounds
Aluminum Hydroxide: Known for its antimicrobial properties, similar to Alcloxa.
Aluminum Chloride: Also has astringent properties and is used in various cosmetic products.
Uniqueness of this compound: this compound is unique due to its combination of Allantoin and Aluminum Hydroxychloride, which provides both healing and astringent effects. This dual functionality makes it particularly effective in cosmetic and dermatological applications .
Properties
Molecular Formula |
C4H9Al2ClN4O7 |
|---|---|
Molecular Weight |
314.55 g/mol |
IUPAC Name |
dialuminum;4-(carbamoylamino)-5-oxo-1,4-dihydroimidazol-2-olate;chloride;tetrahydroxide |
InChI |
InChI=1S/C4H6N4O3.2Al.ClH.4H2O/c5-3(10)6-1-2(9)8-4(11)7-1;;;;;;;/h1H,(H3,5,6,10)(H2,7,8,9,11);;;1H;4*1H2/q;2*+3;;;;;/p-6 |
InChI Key |
VTKMMWSAJLCWSM-UHFFFAOYSA-H |
Canonical SMILES |
C1(C(=O)NC(=N1)[O-])NC(=O)N.[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-azaniumylethyl [(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B10786822.png)
![1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol](/img/structure/B10786839.png)
![(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2R)-3-phenyl-2-[[2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoate;hydron;lutetium-177(3+)](/img/structure/B10786840.png)




![2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B10786884.png)



![(1R,2S,5Z,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol](/img/structure/B10786897.png)

